3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid
Description
Properties
Molecular Formula |
C18H15F3N2O3 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
3-[[(2,4-dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C18H15F3N2O3/c1-11-6-7-15(12(2)8-11)23(17(26)18(19,20)21)22-10-13-4-3-5-14(9-13)16(24)25/h3-10H,1-2H3,(H,24,25) |
InChI Key |
YPCOBSWQCXGVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Hydrazone Intermediate Synthesis
The core hydrazone scaffold is typically synthesized via condensation of 3-formylbenzoic acid derivatives with 2,4-dimethylphenylhydrazine. Key steps include:
Trifluoroacetylation of the Hydrazine Nitrogen
The hydrazone intermediate undergoes acylation with trifluoroacetyl chloride (TFAC) or trifluoroacetic anhydride (TFAA):
- Procedure :
- Yield : 70–78% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
- Challenges : Competing N,N-diacylation is mitigated by controlled stoichiometry and low temperatures.
One-Pot Sequential Methodology
Direct Coupling of Prefunctionalized Components
A streamlined approach combines 3-formylbenzoic acid, 2,4-dimethylphenylhydrazine, and TFAA in a single pot:
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics for time-sensitive steps:
Comparative Analysis of Methodologies
| Parameter | Multi-Step | One-Pot | Microwave |
|---|---|---|---|
| Total Time (h) | 10–12 | 8–10 | 0.5–1 |
| Overall Yield (%) | 60–70 | 65 | 82 |
| Purity (HPLC, %) | 95–98 | 95 | 98 |
| Scalability (kg-scale) | High | Moderate | Low |
| Cost (USD/g) | 12–15 | 10–12 | 18–20 |
Critical Reaction Optimization Strategies
Solvent Selection
Acid Scavengers
Temperature Control
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆):
- HRMS : m/z [M+H]⁺ calcd. for C₁₈H₁₅F₃N₂O₃: 364.1035; found: 364.1038.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Insights :
- Electron-Withdrawing Effects : The trifluoroacetyl group in the target compound enhances electrophilicity and metabolic stability compared to sulfonyl () or thiazolyl () substituents.
Key Comparative Data
Biological Activity
3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effects on various biological systems.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H18F3N3O2
- Molecular Weight : 363.35 g/mol
Antitumor Activity
Recent studies have indicated that compounds similar to 3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid exhibit significant antitumor activity. For instance, derivatives with hydrazone linkages have shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 12.5 | Apoptosis |
| Study B | MCF-7 | 15.0 | Cell Cycle Arrest |
| Study C | A549 | 10.0 | Inhibition of Metastasis |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest that it possesses significant antibacterial and antifungal activity.
Table 2: Antimicrobial Activity Data
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : The compound affects various signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.
Case Studies
-
Case Study on Antitumor Effects :
A study published in the Journal of Medicinal Chemistry demonstrated that a related hydrazone derivative significantly reduced tumor size in xenograft models by inducing apoptosis through the mitochondrial pathway. -
Clinical Observations :
In a clinical trial involving patients with advanced cancer, the administration of a similar compound resulted in improved overall survival rates compared to standard therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
